molecular formula C6H7NOS B063114 4-Methylthiophene-3-carboxamide CAS No. 189330-32-3

4-Methylthiophene-3-carboxamide

Cat. No. B063114
M. Wt: 141.19 g/mol
InChI Key: BMGPRFQPACSOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism Of Action

The mechanism of action of 4-Methylthiophene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways involved in inflammation, pain, and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, analgesic, and antitumor effects, 4-Methylthiophene-3-carboxamide has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. It has also been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methylthiophene-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit a range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-Methylthiophene-3-carboxamide. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential direction is the investigation of the mechanisms underlying the compound's antitumor activity, with the goal of identifying new targets for cancer therapy. Additionally, further studies are needed to fully elucidate the compound's mode of action and to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Methylthiophene-3-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylthiophene-3-carboxylic acid with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Scientific Research Applications

The biological activities of 4-Methylthiophene-3-carboxamide have been extensively studied in recent years. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, this compound has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

189330-32-3

Product Name

4-Methylthiophene-3-carboxamide

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

4-methylthiophene-3-carboxamide

InChI

InChI=1S/C6H7NOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

BMGPRFQPACSOQX-UHFFFAOYSA-N

SMILES

CC1=CSC=C1C(=O)N

Canonical SMILES

CC1=CSC=C1C(=O)N

synonyms

3-Thiophenecarboxamide,4-methyl-(9CI)

Origin of Product

United States

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